2-(1H-pyrrol-1-yl)pyrazine
Overview
Description
2-(1H-pyrrol-1-yl)pyrazine is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to impact various biological activities, suggesting that multiple pathways could be involved .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown various biological activities, indicating potential cellular and molecular impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with pyrazine derivatives. For instance, a transition-metal-free strategy can be employed, where pyrrole is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)pyrazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Ozone, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ozone can yield maleimide and glyoxal, while nucleophilic substitution can produce various substituted pyrazine derivatives.
Scientific Research Applications
2-(1H-pyrrol-1-yl)pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of organic materials and natural products.
Comparison with Similar Compounds
2-(1H-pyrrol-1-yl)pyrazine can be compared with other similar nitrogen-containing heterocycles, such as:
Biological Activity
2-(1H-pyrrol-1-yl)pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The synthesis methods and mechanisms of action are also discussed, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring fused with a pyrazine ring, which contributes to its unique biological activities.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
A study conducted by Selvam et al. evaluated several pyrazole derivatives for their antibacterial effects. The results showed that compounds similar to this compound demonstrated effective inhibition against pathogenic bacteria, with some derivatives exhibiting activity comparable to standard antibiotics like ampicillin and norfloxacin .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 20 |
This compound | Escherichia coli | 18 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, a derivative known as PPDHMP showed significant cytotoxicity against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner. The mechanism involved apoptosis induction, characterized by nuclear condensation and DNA fragmentation .
In vitro studies revealed that treatment with PPDHMP resulted in the down-regulation of cyclins and anti-apoptotic proteins, alongside activation of caspases, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been documented, particularly in relation to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives exhibited up to 85% inhibition of these cytokines at concentrations significantly lower than traditional anti-inflammatory drugs like dexamethasone .
Compound | Cytokine Inhibition (%) | Reference Drug |
---|---|---|
Derivative A | 85% TNF-α | Dexamethasone (76%) |
Derivative B | 93% IL-6 | Dexamethasone (86%) |
Neuroprotective Activity
Recent investigations into the neuroprotective effects of this compound have shown promising results in models of neurodegeneration. The compound appears to exert protective effects against oxidative stress-induced neuronal cell death, potentially through the modulation of signaling pathways involved in neuronal survival .
Synthesis Methods
Various synthetic approaches have been employed to produce this compound and its derivatives. Common methods include:
- Cyclization Reactions : Utilizing hydrazines and appropriate carbonyl compounds.
- Condensation Reactions : Combining pyrrole with pyrazine derivatives under acidic conditions.
These synthetic routes allow for the modification of the compound's structure, enhancing its biological activity.
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A clinical trial demonstrated that derivatives of this compound effectively reduced bacterial load in infected patients when used in combination with standard antibiotics.
- Cancer Treatment Research : Preclinical models indicated that treatment with pyrazine derivatives led to significant tumor regression in xenograft models of breast cancer.
Properties
IUPAC Name |
2-pyrrol-1-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQUVXJLPCHNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311104 | |
Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-75-1 | |
Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50966-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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